1H-Benzimidazole-5-carboxylic acid
Overview
Description
1H-Benzimidazole-5-carboxylic acid: is a heterocyclic aromatic organic compound that features a benzimidazole core with a carboxylic acid functional group at the 5-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Mechanism of Action
Target of Action
The primary targets of 1H-Benzimidazole-5-carboxylic acid are cancer cells . Benzimidazole derivatives have been reported to exhibit anticancer potentials with versatile mechanisms to inhibit tumor progression .
Mode of Action
The compound interacts with its targets by inducing apoptosis in cancer cells . It has been reported that certain derivatives of this compound can induce cell death in leukemic cells . The mode of action involves inducing apoptosis via S/G2 cell cycle arrest, down-regulation of CDK2, Cyclin B1, and PCNA, cleavage of PARP, and elevated levels .
Biochemical Pathways
The affected biochemical pathways primarily involve the cell cycle and apoptosis pathways . The compound’s interaction with its targets leads to changes in these pathways, resulting in cell cycle arrest and initiation of apoptosis .
Pharmacokinetics
It is known that the compound has a low solubility in water but can dissolve in organic solvents such as dmso and methanol . This suggests that the compound may have good bioavailability when administered with appropriate solvents.
Result of Action
The result of the compound’s action is the induction of cell death in cancer cells . This is achieved through the initiation of apoptosis and the arrest of the cell cycle, which prevents the proliferation of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy
Biochemical Analysis
Biochemical Properties
1H-Benzimidazole-5-carboxylic acid has been found to exhibit antimicrobial activity . It interacts with various enzymes and proteins, leading to inhibition of microbial growth
Cellular Effects
This compound has shown to have significant effects on various types of cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular processes affected by this compound are still being explored.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. For instance, a one-pot synthesis using HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent has been reported to yield benzimidazoles efficiently . Another method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of mineral acids or acetic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzimidazole core, leading to the formation of reduced derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) are employed for substitution reactions.
Major Products: The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can exhibit different biological and chemical properties .
Scientific Research Applications
1H-Benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Benzimidazole derivatives are explored for their anticancer, antiviral, and antimicrobial properties.
Industry: The compound is used in the development of corrosion inhibitors and other industrial chemicals.
Comparison with Similar Compounds
1H-Benzimidazole-2-carboxylic acid: Another benzimidazole derivative with a carboxylic acid group at the 2-position.
5,6-Dimethylbenzimidazole: A benzimidazole derivative with methyl groups at the 5 and 6 positions.
2-Substituted benzimidazoles: Compounds with various substituents at the 2-position of the benzimidazole core.
Uniqueness: 1H-Benzimidazole-5-carboxylic acid is unique due to the specific positioning of the carboxylic acid group, which influences its chemical reactivity and biological activity. This positioning allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific fields .
Properties
IUPAC Name |
3H-benzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COYPLDIXZODDDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332648 | |
Record name | 1H-Benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15788-16-6 | |
Record name | 1H-Benzimidazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15788-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Benzimidazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.227 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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